molecular formula C7H7NO2 B166867 3-Nitrotoluene CAS No. 99-08-1

3-Nitrotoluene

Cat. No. B166867
Key on ui cas rn: 99-08-1
M. Wt: 137.14 g/mol
InChI Key: QZYHIOPPLUPUJF-UHFFFAOYSA-N
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Patent
US05378420

Procedure details

A mixture of 40.0 grams, 0.30 moles, of m-nitrotoluene; 24 mL of a 20 percent aqueous solution of sodium hydroxide, and 120 mL ethanol is stirred and heated at gentle reflux. Zinc dust, 69.6 grams, is slowly added to keep the solution boiling without heating. Following addition of the zinc dust, the mixture is heated at reflux for about 4 hours. The hot mixture is filtered by suction, and the zinc residue is washed with ethanol. Concentrated hydrochloric acid is then slowly added to the filtrate. The precipitate formed is collected following filtration and redissolved in hot water. The aqueous solution is thereafter allowed to cool to room temperature and basified with a 20 percent aqueous solution of sodium hydroxide. The resulting DMB is an oil that is extracted with ethyl ether following its formation. Subsequent evaporation of the ethyl ether yields an oil containing 18.3 grams, 57.4 percent, of solids following cooling. Finally, the solid DMB is recrystallized from ethyl ether.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH3:10])[CH:7]=[CH:8][CH:9]=1)([O-])=O.[OH-].[Na+]>[Zn].C(O)C>[CH3:10][C:6]1[CH:5]=[C:4]([NH2:1])[CH:9]=[CH:8][C:7]=1[C:7]1[CH:8]=[CH:9][C:4]([NH2:1])=[CH:5][C:6]=1[CH3:10] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)C
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 40.0 grams, 0.30 moles
TEMPERATURE
Type
TEMPERATURE
Details
heated at gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
without heating
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The hot mixture is filtered by suction
WASH
Type
WASH
Details
the zinc residue is washed with ethanol
ADDITION
Type
ADDITION
Details
Concentrated hydrochloric acid is then slowly added to the filtrate
CUSTOM
Type
CUSTOM
Details
The precipitate formed
CUSTOM
Type
CUSTOM
Details
is collected
FILTRATION
Type
FILTRATION
Details
filtration
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in hot water
EXTRACTION
Type
EXTRACTION
Details
is extracted with ethyl ether following its formation
CUSTOM
Type
CUSTOM
Details
Subsequent evaporation of the ethyl ether
CUSTOM
Type
CUSTOM
Details
yields an oil
ADDITION
Type
ADDITION
Details
containing 18.3 grams, 57.4 percent
TEMPERATURE
Type
TEMPERATURE
Details
of solids following cooling
CUSTOM
Type
CUSTOM
Details
Finally, the solid DMB is recrystallized from ethyl ether

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC(=C1)N)C1=C(C=C(C=C1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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